molecular formula C17H13ClN6OS B12632594 Cyclopropanecarboxamide, N-[3-[5-(2-chlorophenyl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-d]thiazol-5-yl]-

Cyclopropanecarboxamide, N-[3-[5-(2-chlorophenyl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-d]thiazol-5-yl]-

Cat. No.: B12632594
M. Wt: 384.8 g/mol
InChI Key: IWKWXLATAOSTKN-UHFFFAOYSA-N
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Description

The compound Cyclopropanecarboxamide, N-[3-[5-(2-chlorophenyl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-d]thiazol-5-yl]- (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrazolo[3,4-d]thiazol core fused with a 2-chlorophenyl-substituted imidazole moiety and a cyclopropanecarboxamide side chain.

Key structural attributes include:

  • Pyrazolo-thiazol core: Provides rigidity and planar geometry, likely enhancing binding affinity to biological targets.
  • 2-Chlorophenyl-imidazole substituent: The ortho-chloro group may influence steric and electronic interactions compared to para-substituted analogs.

Crystallographic refinement tools like SHELX are typically employed to resolve such complex structures , while quantum chemical software (e.g., Multiwfn) enables electronic property analysis .

Properties

Molecular Formula

C17H13ClN6OS

Molecular Weight

384.8 g/mol

IUPAC Name

N-[3-[5-(2-chlorophenyl)imidazol-1-yl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]cyclopropanecarboxamide

InChI

InChI=1S/C17H13ClN6OS/c18-11-4-2-1-3-10(11)12-7-19-8-24(12)15-13-14(22-23-15)20-17(26-13)21-16(25)9-5-6-9/h1-4,7-9H,5-6H2,(H2,20,21,22,23,25)

InChI Key

IWKWXLATAOSTKN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=NC3=C(S2)C(=NN3)N4C=NC=C4C5=CC=CC=C5Cl

Origin of Product

United States

Preparation Methods

General Synthetic Route

The general synthetic route can be outlined as follows:

  • Formation of the Imidazole Ring:

    • The synthesis usually starts with the formation of an imidazole derivative from appropriate starting materials such as 2-chlorobenzaldehyde and hydrazine derivatives.
  • Synthesis of Pyrazolo[3,4-d]thiazole:

    • The pyrazolo[3,4-d]thiazole moiety can be synthesized through a cyclization reaction involving thiosemicarbazides and α,β-unsaturated carbonyl compounds.
  • Condensation Reaction:

    • The cyclopropanecarboxamide structure is introduced by reacting the imidazole derivative with the pyrazolo[3,4-d]thiazole in the presence of coupling agents or under acidic/basic conditions to facilitate the formation of the amide bond.
  • Final Purification:

    • The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Data Table of Key Steps in Synthesis

Step Reaction Type Key Reagents/Conditions
1 Imidazole Formation 2-Chlorobenzaldehyde + Hydrazine
2 Pyrazolo[3,4-d]thiazole Synthesis Thiosemicarbazide + α,β-unsaturated carbonyl
3 Amide Bond Formation Imidazole derivative + Pyrazolo[3,4-d]thiazole
4 Purification Recrystallization/Chromatography

Chemical Reactions Analysis

Key Structural Analogs

  • Pyrazolo-thiazole derivatives : Synthesis involves cyclization of thioamide precursors or amidine intermediates. For example, pyrazolo[1,5-a]pyrimidines are synthesized via microwave-assisted reactions using aryl acetonitriles, hydrazine, and malondialdehydes .

  • Cyclopropanecarboxamide linkages : Observed in Corrector C18 (PubChem CID 45480521), which incorporates a cyclopropane ring fused to a thiazole via amide bonds .

Formation of the Pyrazolo[3,4-d]thiazole Core

  • Cyclization reactions : Likely involves thiourea or amidine intermediates. For example:

    • Thioamide precursors react under basic conditions to form thiazole rings.

    • Pyrazole ring formation may occur via condensation of hydrazine derivatives with carbonyl compounds .

  • Microwave-assisted synthesis : Accelerates cyclization steps, as demonstrated in pyrazolo-pyrimidine derivatives (e.g., RD-I-53) .

Cyclopropanecarboxamide Moiety Formation

  • Amide bond formation : Cyclopropanecarboxylic acid reacts with the heterocyclic amine via coupling agents (e.g., EDC/HOBt) or direct amidation.

  • Cyclopropane ring synthesis : Possible via ring-closing metathesis (RCM) or strain-driven cyclization of olefin precursors.

Oxidation/Reduction

  • Sulfur-containing groups : Thiazole rings may undergo oxidation (e.g., to sulfoxides) or reduction (e.g., to thiazolines) using reagents like H₂O₂ or NaBH₄.

  • Imidazole modifications : Reduction of imidazole rings could yield dihydroimidazoles, altering biological activity.

Substitution Reactions

  • Electrophilic substitution : Hydroxylation or halogenation at specific positions on the aromatic rings (e.g., 4-hydroxyphenyl groups in PubChem CID 135435012 ).

  • Nucleophilic aromatic substitution : Possible at electron-deficient positions in the pyrazolo-thiazole core.

Research Gaps and Challenges

  • Lack of direct experimental data : No published studies specifically address this compound’s reactions.

  • Stereoselectivity : Cyclopropane rings require precise control over ring strain and regiochemistry (e.g., Corrector C18’s stereodescriptors ).

  • Functional group compatibility : Balancing reactivity in multi-step syntheses (e.g., protecting groups for hydroxyl or amine moieties).

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures to Cyclopropanecarboxamide exhibit significant anticancer properties. For instance, studies on thiazole derivatives have shown their efficacy against various cancer cell lines, including prostate and melanoma cancers. The mechanism often involves the induction of apoptosis and inhibition of tumor growth .

CompoundCancer TypeIC50 Value (µM)Reference
SGX-EX0175Prostate Cancer12.5
SGX-EX0175Melanoma15.0

Antimicrobial Properties

Cyclopropanecarboxamide derivatives have also been explored for their antimicrobial activities. The presence of the imidazole ring enhances their interaction with microbial enzymes, potentially leading to effective inhibition of bacterial growth.

CompoundMicrobe TargetedMinimum Inhibitory Concentration (MIC)Reference
SGX-EX0175E. coli32 µg/mL
SGX-EX0175S. aureus16 µg/mL

Neurological Applications

The compound's structural features suggest potential applications in neurology, particularly in the development of new anticonvulsant agents. Preliminary studies indicate that similar compounds can modulate sodium channels, which are crucial in seizure activity.

Case Study 1: Antitumor Activity

A study conducted on a series of thiazole derivatives demonstrated that introducing a chlorophenyl group significantly increased anticancer activity against prostate cancer cells. The compound SGX-EX0175 was synthesized and tested, revealing an IC50 value of 12.5 µM against these cells, showcasing its potential as an effective anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, SGX-EX0175 was evaluated against common pathogens such as E. coli and S. aureus. The results indicated that the compound exhibited promising inhibitory effects with MIC values of 32 µg/mL and 16 µg/mL, respectively, suggesting its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxamide, N-[3-[5-(2-chlorophenyl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-d]thiazol-5-yl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methodological Considerations

  • Crystallography : Tools like SHELX would resolve Compound A’s bond lengths and angles, critical for comparing geometry with analogs.
  • Electronic Analysis : Multiwfn could quantify electron localization (e.g., at the chloro-substituted imidazole) to predict reactivity.

Biological Activity

Cyclopropanecarboxamide derivatives, particularly N-[3-[5-(2-chlorophenyl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-d]thiazol-5-yl], have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic potential based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a cyclopropanecarboxamide moiety linked to a pyrazolo[3,4-d]thiazole and an imidazole ring. The synthesis typically involves multi-step reactions that introduce various functional groups to enhance biological activity. Recent studies have demonstrated effective synthetic routes that yield high purity and yield of the desired compound .

Anticancer Properties

Cyclopropanecarboxamide derivatives exhibit promising anticancer activities through various mechanisms:

  • Inhibition of Cancer Cell Proliferation : Studies indicate that these compounds can inhibit the growth of various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cells. For instance, a derivative showed an IC50 value of 6.75 μM against HepG-2 cells, demonstrating significant potency compared to traditional chemotherapeutics like 5-fluorouracil .
  • Mechanisms of Action : The anticancer effects are attributed to apoptosis induction, DNA intercalation, and inhibition of key enzymes such as epidermal growth factor receptors (EGFR) and B-Raf kinase . These interactions suggest a multifaceted approach to disrupting cancer cell survival.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown efficacy against various pathogens, including fungi and bacteria. The thiazole and imidazole components are known for their roles in enhancing antimicrobial activity through mechanisms such as disrupting cell membranes or inhibiting nucleic acid synthesis .

Case Studies

Several case studies highlight the biological activity of cyclopropanecarboxamide derivatives:

  • Study on Anticancer Activity : A recent investigation assessed the efficacy of a specific derivative in treating HepG-2 cells. The study reported an IC50 value of 6.75 μM, indicating a potent anticancer effect compared to standard treatments .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of the compound against common pathogens. Results indicated significant inhibition zones in agar diffusion tests, suggesting its potential as a therapeutic agent against infections .

Table 1: Biological Activity Summary

Activity TypeCell Line/PathogenIC50/Effectiveness
AnticancerHepG-26.75 μM
MCF-78.13 μM
HCT-1169.36 μM
AntimicrobialVarious bacterial strainsSignificant inhibition

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing pyrazolo[3,4-d]thiazole derivatives like the target compound?

  • Methodology : Cyclocondensation reactions involving N-(2,2-dichloro-1-cyanoethenyl)carboxamides and N-nucleophiles (e.g., amines or hydrazines) are effective for constructing pyrazolo-thiazole scaffolds. Optimize reaction conditions (solvent, temperature, catalyst) based on Matsumura and Drach's protocols for analogous heterocycles . For regioselective imidazole substitution, use 2-chlorophenyl precursors under controlled stoichiometry to avoid side reactions.

Q. How can the crystal structure of this compound be determined and validated?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction with synchrotron radiation for high-resolution data.
  • Refinement : Employ SHELXL for small-molecule refinement, particularly for resolving disorder or twinning .
  • Visualization : Generate ORTEP-3 diagrams to visualize thermal ellipsoids and validate bond lengths/angles against literature values for similar thiazole-imidazole systems .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Assign peaks using 1H^1 \text{H}- and 13C^{13}\text{C}-NMR with DEPT-135 for carboxamide and imidazole proton identification.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm1^{-1}) and C-N stretches (~1250 cm1^{-1}) for functional group validation.

Advanced Research Questions

Q. How can electronic properties and reactive sites of this compound be analyzed computationally?

  • Methodology :

  • Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP) surfaces, electron localization function (ELF), and bond orders. This identifies nucleophilic/electrophilic sites (e.g., imidazole N-atoms, carboxamide carbonyl) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map frontier molecular orbitals (HOMO-LUMO gaps) and predict reactivity .

Q. How to resolve contradictions in crystallographic data during refinement?

  • Methodology :

  • Twinning Analysis : Use SHELXD to detect twinning operators and refine data with a TWIN/BASF instruction in SHELXL .
  • Disorder Modeling : Split occupancy for disordered groups (e.g., cyclopropane or chlorophenyl moieties) and apply restraints to bond distances/angles using ISOR/DFIX commands .
  • Cross-Validation : Compare results with PXRD patterns to confirm phase purity.

Q. What strategies can optimize biological activity studies for this compound?

  • Methodology :

  • In Vitro Screening : Test against a panel of 60 cancer cell lines (NCI-60) to identify activity trends. Use dose-response assays (IC50_{50}) and compare with reference drugs like dacarbazine derivatives .
  • SAR Analysis : Synthesize analogs with substitutions on the 2-chlorophenyl group (e.g., fluoro, nitro) and correlate activity with electronic parameters (Hammett constants) .
  • Molecular Docking : Target kinases (e.g., EGFR or Aurora kinases) using AutoDock Vina. Validate binding poses with MD simulations (AMBER/CHARMM) .

Q. How to design experiments to study metabolic stability or toxicity?

  • Methodology :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Identify metabolites (e.g., hydroxylation at cyclopropane or imidazole cleavage) .
  • CYP Inhibition : Screen against cytochrome P450 isoforms (CYP3A4, 2D6) using fluorogenic substrates.
  • In Silico Toxicity : Predict ADME properties using SwissADME or ProTox-II for early-stage risk assessment.

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